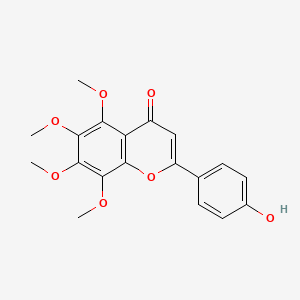

4'-Hydroxy-5,6,7,8-tetramethoxyflavone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-22-15-14-12(21)9-13(10-5-7-11(20)8-6-10)26-16(14)18(24-3)19(25-4)17(15)23-2/h5-9,20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECRXMSGDFIOEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901284107 | |

| Record name | 4′-Hydroxy-5,6,7,8-tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4'-Hydroxy-5,6,7,8-tetramethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36950-98-8 | |

| Record name | 4′-Hydroxy-5,6,7,8-tetramethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36950-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hydroxy-5,6,7,8-tetramethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036950988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4′-Hydroxy-5,6,7,8-tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-HYDROXY-5,6,7,8-TETRAMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VK8D4E73X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-Hydroxy-5,6,7,8-tetramethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196 - 198 °C | |

| Record name | 4'-Hydroxy-5,6,7,8-tetramethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: Natural Sources, Isolation, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone, a polymethoxyflavone (PMF) with potential pharmacological significance. This document details its natural sources, provides a composite methodology for its extraction and isolation, and explores its potential biological activities through the lens of closely related compounds.

Natural Sources of this compound

This compound is a member of the flavonoid family and has been identified in a limited number of plant species, primarily within the Citrus genus. The peels of these fruits are the principal repository of this and other polymethoxyflavones.

The primary documented natural sources for this compound are:

-

Citrus reticulata (Mandarin Orange) : The peel of the mandarin orange is a known source of this compound[1].

-

Citrus sinensis (Sweet Orange) : This common orange variety also contains this compound in its peel[1].

-

Citrus deliciosa (Italian Mandarin)

-

Griffitharia pallescens

While the presence of this compound in these sources is confirmed, it is important to note that it is likely a minor constituent.

Quantitative Data

Precise quantitative data for this compound in its natural sources is not extensively reported in the available scientific literature, suggesting it is less abundant than other major polymethoxyflavones. However, to provide context, the concentrations of other prevalent PMFs found in Citrus reticulata peels are presented in the table below.

| Compound | Concentration in Citrus reticulata Peel Powder (mg/g) |

| Hesperidin | 19.36 ± 0.47[2] |

| Nobiletin | 6.31 ± 0.11[2] |

| Narirutin | 4.97 ± 0.07[2] |

| Tangeretin | 2.91 ± 0.04[2] |

| This compound | Not Quantified |

Experimental Protocols: Extraction and Isolation

The following is a composite, detailed methodology for the extraction and isolation of this compound from citrus peels, based on established protocols for polymethoxyflavones.

General Experimental Workflow

The overall process for isolating this compound involves extraction from the plant material, followed by a series of chromatographic separations to purify the target compound.

Step-by-Step Methodology

Step 1: Preparation of Plant Material

-

Obtain fresh peels of Citrus reticulata or Citrus sinensis.

-

Wash the peels thoroughly with distilled water to remove any surface contaminants.

-

Air-dry the peels at room temperature or in an oven at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds.

-

Grind the dried peels into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Step 2: Solvent Extraction

-

Macerate the powdered peel material with a suitable solvent. Common solvents for polymethoxyflavone extraction include ethanol, methanol, hexane, or chloroform[3].

-

For a comprehensive extraction, a sequential extraction with solvents of increasing polarity can be employed (e.g., hexane followed by ethyl acetate and then methanol).

-

Alternatively, a single solvent extraction with 75% ethanol has been shown to be effective[3].

-

The ratio of plant material to solvent should be approximately 1:10 (w/v).

-

The extraction can be performed at room temperature with agitation for 24-48 hours or under reflux for a shorter duration (e.g., 2-4 hours).

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Step 3: Chromatographic Purification

a) Silica Gel Column Chromatography (Initial Fractionation)

-

Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as hexane.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of hexane-ethyl acetate or chloroform-methanol.

-

Collect fractions of a fixed volume (e.g., 25 mL) and monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualizing under UV light.

-

Pool the fractions that show a similar TLC profile and contain the compound of interest.

b) Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

Further purify the enriched fractions containing this compound using preparative HPLC.

-

A reversed-phase C18 column is typically used for the separation of flavonoids.

-

The mobile phase is usually a gradient of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.

-

The elution is monitored using a UV detector, typically at a wavelength between 280 and 340 nm.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain the pure compound.

Step 4: Structure Elucidation Confirm the identity and purity of the isolated compound using spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To elucidate the chemical structure.

Potential Biological Activities and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, research on structurally similar hydroxylated polymethoxyflavones provides valuable insights into its potential biological activities. Many flavonoids are known to possess anti-inflammatory and anticancer properties.

For instance, other 5-hydroxy polymethoxyflavones have been shown to inhibit the growth of colon cancer cells by inducing apoptosis and causing cell cycle arrest[4]. These effects are associated with the modulation of key signaling proteins such as p21, CDK-2, CDK-4, and caspases[4]. Furthermore, the anticancer activity of some 5-hydroxy PMFs has been linked to a p53-, Bax-, and p21-dependent mechanism[5].

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response[6].

A Representative Signaling Pathway: Inhibition of Cancer Cell Proliferation

Based on the known mechanisms of similar 5-hydroxy polymethoxyflavones, a potential signaling pathway for the anticancer activity of this compound is depicted below.

Conclusion

This compound is a naturally occurring flavonoid found in citrus peels. While its quantification in these sources requires further investigation, established chromatographic techniques can be adapted for its successful isolation. The biological activities of structurally related compounds suggest that this polymethoxyflavone holds promise for further research, particularly in the areas of cancer and inflammation. The methodologies and insights provided in this guide are intended to facilitate future studies and the potential development of this compound for therapeutic applications.

References

- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The p53-, Bax- and p21-dependent inhibition of colon cancer cell growth by 5-hydroxy polymethoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a naturally occurring polymethoxyflavonoid found predominantly in citrus species. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and synthesis, where available in the public domain, are described. Furthermore, potential signaling pathways involved in its anti-inflammatory and antiviral effects are discussed, drawing inferences from closely related compounds due to the limited direct research on this specific flavone. All quantitative data are summarized in structured tables for ease of reference, and logical relationships are visualized using process diagrams.

Chemical Structure and Identification

This compound belongs to the flavonoid class of organic compounds, specifically classified as an O-methylated flavonoid.[1] Its structure consists of a central flavone backbone with four methoxy groups attached to the A-ring at positions 5, 6, 7, and 8, and a hydroxyl group at the 4' position of the B-ring.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-(4-hydroxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one | [2] |

| CAS Number | 36950-98-8 | [2] |

| Chemical Formula | C₁₉H₁₈O₇ | [2] |

| InChI Key | IECRXMSGDFIOEY-UHFFFAOYSA-N | [2] |

| SMILES | COC1=C(OC)C(OC)=C2C(=O)C=C(OC2=C1OC)C1=CC=C(O)C=C1 | [2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. While experimental data for some properties are limited, computed values provide useful estimates.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 358.34 g/mol | [2] |

| Melting Point | 196 - 198 °C | [2] |

| Boiling Point | Not available | |

| Water Solubility (est.) | 121.4 mg/L @ 25 °C | [3] |

| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| logP (o/w) | 2.7 (Computed) | [2] |

Spectral Data

Detailed experimental spectral data for this compound are not widely available in the public domain. However, predicted spectral data can be used for preliminary identification purposes.

Table 3: Spectral Data of this compound

| Spectral Data Type | Key Features | Reference(s) |

| UV-Vis Spectroscopy | Not available | |

| Infrared (IR) Spectroscopy | Not available | |

| ¹H NMR Spectroscopy | Not available | |

| ¹³C NMR Spectroscopy | Not available | |

| Mass Spectrometry | Predicted GC-MS and LC-MS/MS spectra are available in public databases. | [1] |

Biological Activities and Potential Mechanisms of Action

This compound has been reported to possess anti-inflammatory and antiviral properties.[1] However, detailed studies elucidating its precise mechanisms of action are scarce. Based on the activities of structurally similar flavonoids, potential signaling pathways can be inferred.

Anti-inflammatory Activity

Many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and by inhibiting pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2).[5][6][7] A structurally related compound, 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone, has been shown to inhibit NF-κB activation and the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide.[8][9] It is plausible that this compound shares a similar mechanism of action.

Caption: Postulated anti-inflammatory mechanism of this compound.

Antiviral Activity

The antiviral activity of flavonoids is often attributed to their ability to interfere with various stages of the viral life cycle, including entry, replication, and release. Some flavonoids have been shown to inhibit viral enzymes such as neuraminidase, proteases, and DNA/RNA polymerases.[10] For instance, the flavonoid isoscutellarein-8-methylether has been reported to inhibit the replication of influenza A and B viruses by interfering with the fusion of the viral envelope with the endosome/lysosome membrane.[11] While the specific antiviral mechanism of this compound is unknown, a similar mode of action is a plausible area for future investigation.

Caption: Potential antiviral mechanisms of this compound.

Experimental Protocols

Isolation from Natural Sources

This compound is naturally present in the peels of citrus fruits, such as Citrus reticulata Blanco (mandarin orange).[2][12] The general workflow for its isolation involves extraction followed by chromatographic separation.

Caption: General workflow for the isolation of this compound.

Protocol Outline:

-

Extraction: Dried and powdered citrus peels are refluxed with a suitable solvent, such as 75% ethanol, for several hours.[13]

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is partitioned between an organic solvent (e.g., dichloromethane or chloroform) and water to separate compounds based on polarity. The organic layer containing the polymethoxyflavonoids is collected.

-

Chromatographic Separation: The organic extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform:acetone) to fractionate the components.[13]

-

Purification: Fractions containing the target compound are further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure this compound.

Chemical Synthesis

A synthetic route to a related compound, 5,6,7,3′-Tetramethoxy-4′-hydroxy-8-C-prenylflavone, has been described and can be adapted.[14] The general strategy involves the condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone, which is then cyclized to the flavone.

Protocol Outline:

-

Chalcone Formation: An appropriately substituted 2'-hydroxyacetophenone is condensed with a 4-hydroxybenzaldehyde derivative under alkaline conditions (e.g., aqueous alcoholic KOH) to yield the corresponding chalcone.

-

Oxidative Cyclization: The resulting chalcone is subjected to oxidative cyclization using a reagent like selenium dioxide or iodine in a suitable solvent to form the flavone ring.

-

Purification: The synthesized flavone is purified by column chromatography and/or recrystallization.

In Vitro Anti-inflammatory Assay (General Protocol)

The anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Protocol Outline:

-

Cell Culture: RAW 264.7 cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene and Protein Expression (e.g., iNOS, COX-2): Cell lysates are analyzed by RT-PCR and Western blotting to determine the mRNA and protein levels of key inflammatory enzymes.

-

Conclusion

This compound is a polymethoxyflavonoid with potential anti-inflammatory and antiviral activities. While its full physicochemical and pharmacological profiles are yet to be completely elucidated, existing data and comparisons with structurally similar compounds suggest that it may act through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Further research is warranted to fully characterize this compound, including detailed spectroscopic analysis, determination of its biological targets, and elucidation of its precise mechanisms of action. The experimental protocols outlined in this guide provide a foundation for future investigations into this promising natural product.

References

- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SYNTHESIS OF 3,5,7,3'- TETRAMETHOXY -4'-HYDROXY-8-C-P RENYLFLAVONE | Biological Sciences - PJSIR [biostaging.pjsir.org]

- 4. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4'-bromo-5,6,7-trimethoxyflavone represses lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Antiviral activity of plant flavonoid, 5,7,4'-trihydroxy-8-methoxyflavone, from the roots of Scutellaria baicalensis against influenza A (H3N2) and B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

Synthesis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 4'-Hydroxy-5,6,7,8-tetramethoxyflavone, a polymethoxyflavone of interest to researchers in drug development and medicinal chemistry. This document details two core synthetic strategies, providing step-by-step experimental protocols and quantitative data to facilitate its replication in a laboratory setting.

Introduction

This compound belongs to the class of polymethoxyflavones (PMFs), a group of flavonoids characterized by the presence of multiple methoxy groups on the flavone backbone. These compounds are of significant interest due to their diverse biological activities. The targeted synthesis of specific PMF derivatives is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide outlines two principal and viable routes for the synthesis of this compound:

-

Pathway 1: De Novo Synthesis via Chalcone Intermediate. This classic approach involves the construction of the flavone skeleton from acyclic precursors. A substituted 2'-hydroxyacetophenone is condensed with a substituted benzaldehyde to form a 2'-hydroxychalcone, which then undergoes oxidative cyclization to yield the target flavone.

-

Pathway 2: Synthesis via Demethylation of a Precursor Flavone. This strategy involves the selective deprotection of a precursor flavone, typically the 4'-methoxy or a 4'-benzyloxy derivative, to unveil the desired 4'-hydroxyl group.

Pathway 1: De Novo Synthesis via Chalcone Intermediate

This pathway is a convergent synthesis that builds the flavone core in a stepwise manner. It offers flexibility in the choice of starting materials, allowing for the synthesis of various analogs. The key steps are the synthesis of a polysubstituted 2'-hydroxyacetophenone, a Claisen-Schmidt condensation to form the chalcone, and a subsequent oxidative cyclization.

Logical Workflow for Pathway 1

Caption: Workflow for the de novo synthesis of this compound.

Experimental Protocol for Pathway 1

Step 1a: Synthesis of 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone

The synthesis of the key acetophenone intermediate can be achieved via a Friedel-Crafts acylation of the corresponding polymethoxybenzene.

-

Reagents and Materials:

-

1,2,3,4-Tetramethoxybenzene

-

Acetyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a stirred solution of 1,2,3,4-tetramethoxybenzene (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous AlCl₃ (1.2 eq) portion-wise.

-

Allow the mixture to stir for 15 minutes.

-

Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone.

-

Step 1b: Claisen-Schmidt Condensation to form 2',4-Dihydroxy-3',4',5',6'-tetramethoxychalcone

This step involves the base-catalyzed condensation of the acetophenone with 4-hydroxybenzaldehyde.

-

Reagents and Materials:

-

2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone

-

4-Hydroxybenzaldehyde

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone (1.0 eq) and 4-hydroxybenzaldehyde (1.2 eq) in ethanol in a round-bottom flask.

-

Add a solution of KOH (3.0 eq) in ethanol to the mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture in an ice bath and acidify with 1 M HCl to a pH of approximately 4-5.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

The crude chalcone can be purified by recrystallization or column chromatography.

-

Step 1c: Oxidative Cyclization to this compound

The final step is the cyclization of the chalcone to the flavone. Several reagents can be employed for this transformation; a common method utilizes iodine in DMSO.

-

Reagents and Materials:

-

2',4-Dihydroxy-3',4',5',6'-tetramethoxychalcone

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

-

Saturated sodium thiosulfate solution

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the chalcone (1.0 eq) in DMSO.

-

Add a catalytic amount of iodine (0.1-0.2 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Wash with a saturated sodium thiosulfate solution to remove excess iodine.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Quantitative Data for Pathway 1 (Representative)

| Step | Starting Material | Reagents | Molar Ratio (SM:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1a | 1,2,3,4-Tetramethoxybenzene | Acetyl Chloride, AlCl₃ | 1 : 1.1 : 1.2 | DCM | 0 to RT | 12-16 | 60-70 |

| 1b | 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone | 4-Hydroxybenzaldehyde, KOH | 1 : 1.2 : 3 | Ethanol | RT | 24-48 | 70-80 |

| 1c | 2',4-Dihydroxy-3',4',5',6'-tetramethoxychalcone | I₂ | 1 : 0.2 | DMSO | 100-120 | 4-6 | 65-75 |

Pathway 2: Synthesis via Demethylation of a Precursor Flavone

This pathway is advantageous if a suitable polymethoxylated flavone precursor is readily available. The key challenge lies in the selective demethylation of the 4'-position without affecting the methoxy groups on the A-ring. Boron trichloride (BCl₃) is a common reagent for the selective cleavage of aryl methyl ethers, particularly those at positions that can be stabilized by chelation or electronic effects.

Logical Workflow for Pathway 2

Caption: Workflow for the synthesis of this compound via demethylation.

Experimental Protocol for Pathway 2

Step 2a: Synthesis of 4'-Benzyloxy-5,6,7,8-tetramethoxyflavone (if starting from this precursor)

This precursor can be synthesized using a similar chalcone condensation and cyclization as in Pathway 1, but using 4-benzyloxybenzaldehyde instead of 4-hydroxybenzaldehyde.

Step 2b: Selective Demethylation/Debenzylation

This protocol details the cleavage of a 4'-benzyloxy group using BCl₃. A similar procedure can be adapted for the demethylation of a 4'-methoxy group.

-

Reagents and Materials:

-

4'-Benzyloxy-5,6,7,8-tetramethoxyflavone

-

Boron trichloride (BCl₃) in toluene (1.0 M solution)

-

Anhydrous Dichloromethane (DCM)

-

Sodium hydroxide (1 M aq.)

-

Hydrochloric acid (2 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 4'-benzyloxy-5,6,7,8-tetramethoxyflavone (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a 1.0 M solution of BCl₃ in toluene (2.0 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature over a period of 12 hours.

-

Quench the reaction by the addition of 1 M aqueous NaOH solution and stir for 30 minutes at room temperature.

-

Acidify the mixture with 2 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Quantitative Data for Pathway 2 (Representative)

| Step | Starting Material | Reagents | Molar Ratio (SM:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2b | 4'-Benzyloxy-5,6,7,8-tetramethoxyflavone | BCl₃ | 1 : 2 | DCM/Toluene | -78 to RT | 12 | 85-95 |

Conclusion

This technical guide has detailed two robust synthetic pathways for the preparation of this compound. Pathway 1, the de novo synthesis, offers greater flexibility for analog synthesis, while Pathway 2 provides a more direct route if a suitable precursor is available. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the synthesis of this and related polymethoxyflavones for further biological evaluation. The choice of pathway will ultimately depend on the availability of starting materials and the specific goals of the research project.

Pharmacological Profile of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a polymethoxyflavone (PMF), a class of flavonoid compounds characterized by the presence of multiple methoxy groups on their basic flavone structure. Found in various citrus peels, this compound has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a comprehensive overview of the pharmacological screening of this compound, detailing experimental methodologies, presenting quantitative data, and illustrating the signaling pathways involved in its biological activities.

Pharmacological Activities

The biological effects of this compound and its structural analogs have been investigated across several domains. The following sections summarize the key findings from in vitro studies.

Anticancer Activity

The cytotoxic effects of hydroxylated polymethoxyflavones have been evaluated against various cancer cell lines. Studies on structurally similar compounds suggest that the presence and position of hydroxyl and methoxy groups significantly influence the anticancer potency.

For instance, the related compound 5-hydroxy-3′,4′,6,7-tetramethoxyflavone has demonstrated cytotoxic effects against glioblastoma cell lines U87MG and T98G.[1] Treatment with this compound led to a reduction in cell viability and migratory capacity, along with a G0/G1 phase cell cycle arrest.[1] Another study on 5,6,7,4'-tetramethoxyflavone in HeLa cancer cells revealed its efficacy in upregulating proteins involved in apoptosis and downregulating those associated with cell survival and proliferation.[2]

Table 1: Cytotoxicity of Structurally Similar Polymethoxyflavones

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| 5-hydroxy-3′,4′,6,7-tetramethoxyflavone | U87MG (Glioblastoma) | Trypan Blue Exclusion & Crystal Violet | IC50 | Not explicitly stated, but demonstrated dose-dependent reduction in viability. | [1] |

| 5-hydroxy-3′,4′,6,7-tetramethoxyflavone | T98G (Glioblastoma) | Trypan Blue Exclusion & Crystal Violet | IC50 | Not explicitly stated, but demonstrated dose-dependent reduction in viability. | [1] |

| 4'-bromo-5,6,7-trimethoxyflavone | RAW 264.7 | MTT Assay | IC50 | Not cytotoxic at concentrations effective for anti-inflammatory activity. | [3] |

Anti-inflammatory Activity

Polymethoxyflavones are known to possess anti-inflammatory properties, primarily through the modulation of key inflammatory mediators and signaling pathways. The inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages is a common indicator of anti-inflammatory potential.

A study on 4'-bromo-5,6,7-trimethoxyflavone, a structurally analogous compound, demonstrated potent inhibition of NO and PGE2 production in LPS-treated RAW 264.7 cells, with IC50 values of 14.22 ± 1.25 µM and 10.98 ± 6.25 µM, respectively.[3] This inhibition was associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3]

Table 2: Anti-inflammatory Activity of a Structurally Similar Polymethoxyflavone

| Compound | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |

| 4'-bromo-5,6,7-trimethoxyflavone | RAW 264.7 | Griess Assay (NO Production) | IC50 | 14.22 ± 1.25 | [3] |

| 4'-bromo-5,6,7-trimethoxyflavone | RAW 264.7 | EIA (PGE2 Production) | IC50 | 10.98 ± 6.25 | [3] |

Antioxidant Activity

Antimicrobial Activity

The antimicrobial properties of flavonoids have been widely reported, with activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity. Specific MIC values for this compound were not found in the provided search results. However, studies on other polymethoxyflavones suggest that the degree of methoxylation can influence antimicrobial efficacy.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the pharmacological screening of polymethoxyflavones.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1.5×10^4 cells per well in 100 µL of culture medium.[4] Incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 10, 50, and 100 µM).[4] Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 24 and 72 hours).[4]

-

MTT Addition: Remove 100 µL of medium and add MTT reagent to a final concentration.

-

Formazan Solubilization: After incubation, add 200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies nitrite, a stable and soluble breakdown product of NO, in cell culture supernatant.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.[5]

-

Cell Seeding: Plate the cells in a 96-well plate at a density of 1×10^5 cells per well and incubate for 24 hours.[5]

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 30 minutes, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS).[5]

-

Incubation: Incubate the plates for 20 hours at 37°C in a 5% CO2 incubator.[5]

-

Griess Reaction: Mix the cell culture supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Caption: Workflow for the nitric oxide inhibition assay.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent like methanol.[6]

-

Reaction Mixture: Mix the test compound at various concentrations with the DPPH solution.[6]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[7]

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm.[6][7]

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value. The percentage of inhibition can be calculated using the formula: % Inhibition = [(A0 - A1) / A0] x 100, where A0 is the absorbance of the control and A1 is the absorbance of the sample.[6]

Signaling Pathways

The biological activities of polymethoxyflavones are often mediated through their interaction with various intracellular signaling pathways.

Anti-inflammatory Signaling Pathways

Flavones can exert their anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central to this regulation.

-

NF-κB Pathway: In response to inflammatory stimuli like LPS, the IKK complex phosphorylates IκBα, leading to its degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2.[8] Some polymethoxyflavones have been shown to inhibit this pathway by preventing the phosphorylation of IκBα.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses.[8] Activation of these kinases by LPS leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Flavonoids can modulate the phosphorylation status of these MAPK proteins, thereby dampening the inflammatory response.[8]

Caption: Putative anti-inflammatory signaling pathways modulated by this compound.

Anticancer Signaling Pathways

The anticancer effects of polymethoxyflavones are multifaceted, involving the modulation of pathways that control cell proliferation, apoptosis, and survival.

-

MAPK Pathway: As in inflammation, the MAPK pathway is also critical in cancer cell signaling, regulating processes like cell growth and survival.[2]

-

Apoptosis Pathway: Flavonoids can induce apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins (e.g., Fas, TRAIL receptors) and the downregulation of anti-apoptotic proteins.[2]

-

TNF Signaling Pathway: Tumor Necrosis Factor (TNF) signaling can have dual roles in cancer, promoting either cell survival or apoptosis. Polymethoxyflavones may modulate this pathway to favor apoptotic outcomes.[2]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cell proliferation and survival, and its dysregulation is common in cancer. Some flavonoids have been shown to modulate the phosphorylation status of STAT proteins.[2]

Caption: Overview of potential anticancer signaling pathways affected by this compound.

Conclusion

This compound, along with its structural analogs, demonstrates promising pharmacological activities in preclinical studies. Its potential as an anticancer and anti-inflammatory agent warrants further investigation. Future research should focus on elucidating the precise molecular targets and further quantifying its efficacy in various in vitro and in vivo models. The detailed experimental protocols and an understanding of the modulated signaling pathways provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteomics-based network pharmacology and molecular docking reveal the potential mechanisms of 5,6,7,4′-tetramethoxyflavone against HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4'-bromo-5,6,7-trimethoxyflavone represses lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iomcworld.com [iomcworld.com]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Activity Studies of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological activity studies of the flavonoid 4'-Hydroxy-5,6,7,8-tetramethoxyflavone. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are of significant interest in drug discovery due to their diverse pharmacological activities. This document summarizes the current, albeit limited, understanding of this specific flavone's anticancer, anti-inflammatory, and antioxidant properties. Due to a scarcity of publicly available data directly pertaining to this compound, this guide also presents data on structurally similar polymethoxyflavones (PMFs) to provide a comparative context. Detailed experimental protocols for key biological assays are provided to facilitate further research and standardized evaluation of this compound. Additionally, this guide illustrates relevant signaling pathways and experimental workflows using Graphviz diagrams to support the interpretation of potential mechanisms of action.

Introduction

This compound is a polymethoxyflavone (PMF), a subclass of flavonoids characterized by the presence of multiple methoxy groups on the flavone backbone.[1] PMFs are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[2][3] The specific substitution pattern of hydroxyl and methoxy groups on the flavonoid rings significantly influences the compound's bioactivity. The presence of a hydroxyl group at the 4' position and methoxy groups at the 5, 6, 7, and 8 positions of this compound suggests potential for various pharmacological effects. This guide aims to consolidate the available information on its biological activities and provide a framework for future research.

Biological Activities

While direct quantitative data for this compound is limited in publicly accessible literature, studies on closely related polymethoxyflavones provide valuable insights into its potential therapeutic properties.

Anticancer Activity

Research on hydroxylated polymethoxyflavones has demonstrated their potential as anticancer agents. For instance, a study on the structurally related compound, 5-hydroxy-3',4',6,7-tetramethoxyflavone (TMF), has shown cytotoxic effects against glioblastoma cell lines.[4][5]

Table 1: Cytotoxic Activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone (TMF) against Glioblastoma Cell Lines [4][5]

| Cell Line | IC50 (µM) |

| U87MG | Data not explicitly provided in abstract |

| T98G | Data not explicitly provided in abstract |

Note: The specific IC50 values were not detailed in the abstract of the cited study, but the study indicates a dose-dependent reduction in cell viability.

The anticancer effects of many flavonoids are mediated through the induction of apoptosis and cell cycle arrest.[6]

Anti-inflammatory Activity

Polymethoxyflavonoids are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB.[7][8] The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. While specific data for this compound is not available, other tetramethoxy-hydroxyflavones have been shown to downregulate inflammatory mediators.[7]

Antioxidant Activity

The antioxidant capacity of flavonoids is a well-documented phenomenon.[9] The presence of hydroxyl groups is crucial for the radical scavenging activity of these compounds. The antioxidant potential is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration of the compound required to scavenge 50% of the DPPH radicals).[9]

Experimental Protocols

To facilitate further investigation into the biological activities of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of the compound.

Protocol:

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of a 0.2 mM methanolic solution of DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated as: [ (A₀ - A₁) / A₀ ] x 100, where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample. The IC50 value is determined from the dose-response curve.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay is used to assess the anti-inflammatory potential of the compound by measuring the inhibition of NF-κB activation.

Protocol:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Compound Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of this compound for 1 hour.

-

Induction of NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated control. The IC50 value can be determined from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound.

Caption: General experimental workflow for evaluating the biological activity of a test compound.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caption: Proposed intrinsic apoptosis pathway potentially induced by this compound.

Conclusion and Future Directions

The initial exploration of the biological activities of this compound suggests its potential as a therapeutic agent, particularly in the areas of cancer, inflammation, and oxidative stress-related diseases. However, the current body of research is limited, and further in-depth studies are required to fully elucidate its pharmacological profile. Future research should focus on:

-

Comprehensive in vitro screening: Determining the IC50 values of this compound against a wide panel of cancer cell lines and in various anti-inflammatory and antioxidant assays.

-

Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models of disease.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify key structural features for optimal activity.

This technical guide provides a foundational resource for researchers and drug development professionals to advance the scientific understanding of this compound and explore its therapeutic potential.

References

- 1. Showing Compound this compound (FDB020532) - FooDB [foodb.ca]

- 2. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

CAS number and molecular weight of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a naturally occurring polymethoxyflavonoid (PMF) found in citrus species. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its potential therapeutic applications. The document summarizes key quantitative data, details experimental methodologies for its study, and visualizes associated signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, a member of the flavonoid family, possesses a characteristic flavone backbone with four methoxy groups and one hydroxyl group. These structural features contribute to its physicochemical properties and biological activities.

| Property | Value | Reference |

| CAS Number | 36950-98-8 | [1] |

| Molecular Weight | 358.34 g/mol | [1] |

| Molecular Formula | C₁₉H₁₈O₇ | [1] |

| Synonyms | 2-(4-hydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one | |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. |

Synthesis

The synthesis of this compound and related flavones can be achieved through established chemical methodologies. A general approach involves the Baker-Venkataraman rearrangement.

General Synthetic Approach: Baker-Venkataraman Rearrangement

A common strategy for synthesizing flavones involves the Baker-Venkataraman rearrangement. This method typically includes the acylation of a 2-hydroxyacetophenone with a benzoyl chloride to form an ester, which then undergoes rearrangement in the presence of a base to form a 1,3-diketone. Subsequent acid-catalyzed cyclization yields the flavone core. For this compound, a suitably substituted 2-hydroxyacetophenone and a 4-hydroxybenzoyl derivative would be required as starting materials.[2][3][4]

Experimental Protocol: Synthesis of a Related Flavone (Pedalitin)

Step 1: Aldol Condensation

-

To a solution of 6-hydroxy-2,3,4-trimethoxyacetophenone (1.0 g, 4.42 mmol) in ethanol (6 mL), add vanillin (810 mg, 5.32 mmol) and powdered potassium hydroxide (740 mg, 13.1 mmol).

-

Heat the mixture to reflux for 20 hours.

-

Cool the reaction mixture to room temperature and adjust the pH to ~4 using 1N HCl.

-

Extract the product with ethyl acetate (2 x 30 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude 2'-hydroxychalcone.

Step 2: Intramolecular Cyclization

-

To a solution of the 2'-hydroxychalcone (150 mg, 0.41 mmol) in DMSO (2 mL), add iodine (10.5 mg, 0.04 mmol).

-

Maintain the reaction at 120 °C for 5 hours.

-

Quench the reaction with aqueous NaHSO₃ and extract with ethyl acetate (2 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to afford the flavone.

Step 3: Demethylation

-

A solution of the polymethoxyflavone (210 mg, 0.58 mmol) in 30% HBr in acetic acid (2.35 mL, 11.9 mmol) is heated to 120 °C.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is worked up to yield the hydroxylated flavone.

Biological Activities and Potential Therapeutic Applications

Polymethoxyflavonoids, including this compound, have garnered significant interest for their potential health benefits. Research suggests that this class of compounds exhibits anti-inflammatory, anticancer, and antiviral properties.

Anti-inflammatory Activity

Flavones are known to possess anti-inflammatory properties, and their mechanism of action often involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[5] While specific quantitative data for this compound is limited in the available literature, studies on structurally similar flavones provide insights into its potential anti-inflammatory effects. For instance, related trihydroxyflavones have shown dose-dependent suppression of nitric oxide (NO) production in RAW264.7 macrophages with IC50 values in the micromolar range.[6]

Potential Anti-inflammatory Signaling Pathway

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of polymethoxyflavonoids. While specific IC50 values for this compound are not detailed in the provided search results, related compounds have demonstrated cytotoxicity against various cancer cell lines, with IC50 values often ranging from 10 to 50 µM.[7] The anticancer effects of flavonoids are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer progression, such as the MAPK pathway.[8]

| Related Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Cinnamic acid derivative 1 | HCT116 | 22.4 | [7] |

| Cinnamic acid derivative 2 | HCT116 | 0.34 | [7] |

| 7,8-dihydroxy 4-thioflavone | MDA-MB-231 | 14.7 ± 1.0 | [9] |

| 5,7-dihydroxy 4-thioflavone | MDA-MB-231 | 7.9 ± 0.2 | [9] |

Potential Anticancer Signaling Pathway

Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.

Antiviral Activity

Flavonoids have been recognized for their broad-spectrum antiviral activities.[10] Studies on various flavones have reported inhibitory effects against a range of viruses, including influenza virus, herpes simplex virus (HSV), and poliovirus. The antiviral mechanisms can vary, from inhibiting viral entry and replication to modulating host immune responses. For instance, some flavonoids have been shown to inhibit viral neuraminidase or RNA polymerase. While specific EC50 values for this compound are not available, related flavonoids have demonstrated antiviral efficacy with EC50 values in the micromolar range.[10]

| Related Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Apigenin | Enterovirus A71 | 10.3 | [10] | |

| Rhoifolin | Coronavirus 3CL-protease | 27.24 | [10] | |

| Berbacetin | Coronavirus 3CL-protease | 33.17 | [10] | |

| Pectolinarin | Coronavirus 3CL-protease | 37.78 | [10] |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The following is a general protocol for a plaque reduction assay, a common method to evaluate antiviral activity.[11]

Materials:

-

Vero cells (or other suitable host cells)

-

24-well culture plates

-

Herpes Simplex Virus type 1 (HSV-1) or Poliovirus type 1 (PV-1)

-

Plaque medium (containing 0.5% Methylcellulose)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

10% formalin

-

0.4% crystal violet solution

Procedure:

-

Seed Vero cells in 24-well plates and grow to confluency.

-

Infect the cell monolayers with approximately 100 plaque-forming units (PFU) of the virus.

-

After a 60-minute adsorption period at 37 °C and 5% CO₂, remove the virus inoculum.

-

Wash the cell monolayers twice with PBS.

-

Overlay the cells with plaque medium.

-

Add different concentrations of this compound to the respective wells.

-

Incubate the plates for 24 hours for PV-1 or 48 hours for HSV-1.

-

Fix the cells with 10% formalin and stain with 0.4% crystal violet.

-

Count the number of plaques in each well and calculate the percentage of inhibition compared to the untreated virus control.

Conclusion

This compound is a promising natural product with potential therapeutic applications stemming from its anti-inflammatory, anticancer, and antiviral properties. This guide has provided an overview of its fundamental chemical characteristics, synthetic approaches, and biological activities, supported by experimental methodologies and visualizations of relevant signaling pathways. Further research is warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety profile in preclinical and clinical settings. The information compiled herein serves as a valuable starting point for scientists and researchers dedicated to the discovery and development of novel flavonoid-based therapeutics.

References

- 1. GSRS [precision.fda.gov]

- 2. SYNTHESIS OF 3,5,7,3'- TETRAMETHOXY -4'-HYDROXY-8-C-P RENYLFLAVONE | Biological Sciences - PJSIR [biostaging.pjsir.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 10. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cutting Edge of Flavonoid Research: A Technical Guide to the Discovery and Isolation of Novel Polymethoxyflavones

For Immediate Release

[City, State] – In the dynamic field of natural product chemistry and drug discovery, polymethoxyflavones (PMFs) have emerged as a class of compounds with significant therapeutic potential. Primarily found in the peels of citrus fruits, these unique flavonoids are distinguished by multiple methoxy groups on their basic benzo-γ-pyrone structure, a characteristic that enhances their bioavailability and metabolic stability.[1][2] This technical guide provides an in-depth overview of the latest methodologies for the discovery and isolation of novel PMFs, tailored for researchers, scientists, and professionals in drug development. The document outlines key experimental protocols, summarizes crucial quantitative data, and visualizes complex biological and experimental workflows.

Polymethoxyflavones are lauded for a wide array of biological activities, including anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory effects.[3][4][5] Prominent PMFs such as nobiletin, tangeretin, and sinensetin have been extensively studied for their potential in preventing and treating chronic diseases.[2][5][6] For instance, tangeretin has demonstrated potent inhibition of the β-secretase (BACE1) enzyme, a key target in Alzheimer's disease research.[6][7][8] The increasing interest in these compounds necessitates robust and efficient methods for their extraction, isolation, and purification to supply the pure compounds required for preclinical and clinical investigations.[9][10]

From Peel to Pure Compound: A Workflow for PMF Isolation

The journey from raw citrus peel to purified, research-grade PMFs involves a multi-step process. The following diagram illustrates a general experimental workflow, integrating various techniques from extraction to final purification.

Caption: A generalized workflow for the isolation of polymethoxyflavones from citrus peels.

Quantitative Data Summary

The efficiency of isolation and the biological activity of PMFs are critical parameters for research and development. The following tables summarize key quantitative data from various studies.

Table 1: Yield and Purity of Isolated Polymethoxyflavones

| Compound | Source | Isolation Method | Yield (mg from starting material) | Purity (%) | Reference |

| Nobiletin | Pericarpium Citri Reticulatae | HSCCC | 121 | >98 | [9] |

| Tangeretin | Pericarpium Citri Reticulatae | HSCCC | 114 | >98 | [9] |

| Sinensetin | Pericarpium Citri Reticulatae | HSCCC | 10 | >98 | [9] |

| 3,5,6,7,8,3′,4′-Heptamethoxyflavone | Pericarpium Citri Reticulatae | HSCCC | 34 | >98 | [9] |

| 5-Demethylnobiletin | Pericarpium Citri Reticulatae | HSCCC | 13 | >98 | [9] |

| Crude PMFs | C. sinensis Osbeck peels (100g) | Enzymatic Hydrolysis & Diethyl Ether Extraction | 564 | Not Specified | [11] |

Table 2: Bioactivity of Selected Polymethoxyflavones (BACE1 Inhibition)

| Compound | IC50 (M) | Mode of Inhibition | Reference |

| Tangeretin | 4.9 x 10⁻⁵ | Non-competitive | [6][7] |

| Nobiletin | 5.9 x 10⁻⁵ | Non-competitive | [6][7] |

| Sinensetin | 6.3 x 10⁻⁵ | Non-competitive | [6][7] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments involved in PMF isolation and characterization.

Protocol 1: Solvent Extraction of PMFs from Citrus Peels

-

Material Preparation: Air-dry fresh citrus peels and grind them into a fine powder.

-

Extraction:

-

Method A (Reflux): Reflux the dried peel powder with 75% (v/v) ethanol for 3-10 hours.[11]

-

Method B (Soxhlet): Use a non-polar solvent like hexane in a Soxhlet apparatus.

-

-

Concentration: Concentrate the resulting ethanol or hexane solution using a rotary evaporator under reduced pressure.

-

Fractionation:

-

For the ethanol extract, perform liquid-liquid partitioning with a solvent such as dichloromethane to obtain a PMF-rich fraction.[11]

-

For the hexane extract, treat with a 10% sodium hydroxide solution to remove acidic compounds.

-

Protocol 2: Chromatographic Separation of PMFs

-

Flash Chromatography (Initial Separation):

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient solvent system, for example, a mixture of chloroform and acetone (e.g., 9:2, v/v).[11]

-

Procedure: Dissolve the crude PMF extract in a minimal amount of the initial mobile phase and load it onto the silica gel column. Elute with the solvent gradient and collect fractions. Monitor the separation using Thin Layer Chromatography (TLC).

-

-

High-Speed Counter-Current Chromatography (HSCCC) (Purification):

-

Two-Phase Solvent System: A common system is n-hexane-ethyl acetate-methanol-water (e.g., 1:0.8:1:1, v/v/v/v).[9]

-

Procedure: Use the upper organic phase as the stationary phase and the lower aqueous phase as the mobile phase. Inject the partially purified fractions from flash chromatography into the HSCCC system. Collect the eluting fractions and analyze their purity by HPLC.

-

Protocol 3: Structure Elucidation

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector set at wavelengths of 254 nm and 340 nm.

-

-

Mass Spectrometry (MS): Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the isolated compounds.

-

Nuclear Magnetic Resonance (NMR):

-

Dissolve the purified compounds in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical structure, including the number and position of methoxy groups.

-

Signaling Pathways Modulated by Polymethoxyflavones

PMFs exert their biological effects by modulating various intracellular signaling pathways. The diagram below illustrates a simplified representation of the anti-inflammatory signaling pathway influenced by certain PMFs.

Caption: Inhibition of inflammatory pathways by polymethoxyflavones.

Future Directions

The field of PMF research is continually evolving. Novel extraction techniques such as supercritical fluid extraction (SFE) and microwave-assisted extraction are being explored to improve efficiency and yield.[3][11] Furthermore, the elucidation of the metabolic fate and the precise molecular targets of a wider range of novel PMFs will be crucial for translating their therapeutic potential into clinical applications. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their quest to unlock the full potential of these remarkable natural compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Polymethoxyflavones: Novel β-Secretase (BACE1) Inhibitors from Citrus Peels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

The Core Mechanism of Action of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-5,6,7,8-tetramethoxyflavone, a polymethoxyflavone (PMF) found in citrus peels, is a significant bioactive compound with emerging therapeutic potential.[1][2] Also known as 4'-demethylnobiletin, it is a major metabolite of the well-studied flavonoid, nobiletin.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms of action of this compound, focusing on its anti-inflammatory and cell cycle regulatory effects. The information presented herein is intended to support further research and drug development initiatives.

Core Mechanisms of Action: Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Inhibition of Pro-Inflammatory Enzymes and Cytokines

The compound has been shown to significantly decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory cascade.[4][5] This leads to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively. Furthermore, it suppresses the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[4][5]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of several critical intracellular signaling pathways:

-

NF-κB Signaling Pathway: The compound attenuates the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[4] This is achieved by preventing the degradation and phosphorylation of its inhibitory protein, IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[6]

-

PI3K/Akt Signaling Pathway: this compound has been observed to suppress the phosphorylation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), a crucial pathway involved in cell survival and inflammation.[4][5]

-

MAPK (ERK) Signaling Pathway: The compound also inhibits the phosphorylation of Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway that is involved in inflammatory responses.[4][5]

Core Mechanisms of Action: Cell Cycle Regulation

Beyond its anti-inflammatory properties, this compound has been demonstrated to influence cell cycle progression.

Inhibition of the mTOR/p70S6K Pathway

This flavonoid and its parent compound, tangeretin, inhibit epidermal growth factor (EGF)-stimulated progression to the S-phase of the cell cycle in hepatocytes.[7] This effect is attributed to the selective inhibition of the phosphorylation of p70S6 kinase (S6K), a downstream effector of the mammalian target of rapamycin (mTOR), without significantly affecting the upstream activity of Akt.[7] This suggests a direct or indirect inhibitory effect at the level of mTOR.[7]

Quantitative Data

The following table summarizes the available quantitative data on the biological activities of this compound and related compounds.

| Compound | Assay | Cell Line/Model | IC50/Effect | Reference |

| 4'-bromo-5,6,7-trimethoxyflavone | Nitric Oxide (NO) Production | LPS-treated RAW 264.7 cells | IC50 = 14.22 ± 1.25 µM | [6] |